Hexadecyl 9-bromo-9H-fluorene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hexadecyl 9-bromo-9H-fluorene-2-carboxylate is a chemical compound that belongs to the class of fluorene derivatives It is characterized by the presence of a hexadecyl ester group attached to the 9-bromo-9H-fluorene-2-carboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Hexadecyl 9-bromo-9H-fluorene-2-carboxylate typically involves the esterification of 9-bromo-9H-fluorene-2-carboxylic acid with hexadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified through recrystallization or column chromatography to obtain the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized to maximize yield and purity. The product is then subjected to rigorous quality control measures to ensure consistency and compliance with industry standards .
Chemical Reactions Analysis
Types of Reactions
Hexadecyl 9-bromo-9H-fluorene-2-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the fluorene ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction Reactions: The ester group can be reduced to the corresponding alcohol under suitable conditions.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiolate in polar aprotic solvents like dimethylformamide (DMF).
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products Formed
Substitution: Formation of 9-substituted fluorene derivatives.
Oxidation: Formation of 9-keto or 9-carboxyfluorene derivatives.
Reduction: Formation of hexadecyl 9-hydroxy-9H-fluorene-2-carboxylate.
Scientific Research Applications
Hexadecyl 9-bromo-9H-fluorene-2-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorene derivatives.
Biology: Investigated for its potential as a fluorescent probe in biological imaging.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of specialty polymers and materials with unique optical properties.
Mechanism of Action
The mechanism of action of Hexadecyl 9-bromo-9H-fluorene-2-carboxylate is primarily based on its ability to interact with specific molecular targets. The bromine atom and ester group play crucial roles in its reactivity and binding affinity. The compound can undergo nucleophilic substitution reactions, leading to the formation of covalent bonds with target molecules. Additionally, its lipophilic nature allows it to integrate into lipid membranes, potentially affecting membrane dynamics and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
9-Bromofluorene: A simpler analog without the ester group, used in similar substitution reactions.
9-Fluorenone: An oxidized derivative of fluorene, used in organic synthesis and as a precursor for other fluorene compounds.
9-Chlorofluorene: Similar to 9-bromofluorene but with a chlorine atom, used in various substitution reactions.
Uniqueness
Hexadecyl 9-bromo-9H-fluorene-2-carboxylate is unique due to the presence of the long hexadecyl chain, which imparts distinct lipophilic properties. This feature enhances its potential for applications in drug delivery and material science, where lipophilicity is a desirable attribute .
Properties
CAS No. |
922499-58-9 |
---|---|
Molecular Formula |
C30H41BrO2 |
Molecular Weight |
513.5 g/mol |
IUPAC Name |
hexadecyl 9-bromo-9H-fluorene-2-carboxylate |
InChI |
InChI=1S/C30H41BrO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-22-33-30(32)24-20-21-26-25-18-15-16-19-27(25)29(31)28(26)23-24/h15-16,18-21,23,29H,2-14,17,22H2,1H3 |
InChI Key |
HLIKOGAZDNWNJK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)C1=CC2=C(C=C1)C3=CC=CC=C3C2Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.